Compound Description: Steviol (ent-13-hydroxykaur-16-en-19-oic acid) is a diterpenoid and the aglycone of steviol glycosides. It is naturally found in the Stevia rebaudiana plant. Steviol itself is not particularly sweet, but its glycosylated derivatives are potent sweeteners. [, ]
Relevance: Steviol is the direct precursor of Steviol acetate. The structural difference is the presence of an acetyl group at the 13-hydroxy position in Steviol acetate. [, ]
Isosteviol
Compound Description: Isosteviol (ent-16-oxobeyeran-19-oic acid) is a structural analogue of Steviol with a rearranged CD ring system. []
Relevance: Isosteviol and Steviol acetate are both derived from the same class of compounds, ent-kaurenes, and share a similar core structure. The research in the provided papers explores how structural modifications, such as the CD ring rearrangement in Isosteviol and the 13-acetoxy group in Steviol acetate, influence their metabolism by Gibberella fujikuroi. []
7β-hydroxysteviol
Compound Description: 7β-hydroxysteviol is a metabolite produced when Steviol or Steviol acetate are metabolized by Gibberella fujikuroi. []
Relevance: 7β-hydroxysteviol is a direct product of Steviol acetate metabolism by the fungus. This highlights the enzymatic activity of Gibberella fujikuroi on the core structure of Steviol acetate. []
6β,7β-dihydroxysteviol
Compound Description: 6β,7β-dihydroxysteviol is another metabolite formed during the metabolism of Steviol and Steviol acetate by Gibberella fujikuroi. []
Relevance: Similar to 7β-hydroxysteviol, the production of 6β,7β-dihydroxysteviol from Steviol acetate demonstrates the fungus's ability to modify the Steviol core structure. []
Gibberellin A17 13-acetate
Compound Description: Gibberellin A17 13-acetate is a derivative of Gibberellin A17, a plant hormone, with an acetyl group at the 13-hydroxy position. It is a product of Steviol acetate metabolism by Gibberella fujikuroi. []
Relevance: The formation of Gibberellin A17 13-acetate from Steviol acetate provides evidence for the promiscuity of the fungal enzymes involved in gibberellin biosynthesis. It shows that these enzymes can utilize Steviol acetate, a non-native substrate, and incorporate it into the gibberellin biosynthetic pathway. []
Gibberellin A20 13-acetate
Compound Description: Gibberellin A20 13-acetate is a derivative of Gibberellin A20 with an acetyl group at the 13-hydroxy position, similar to Gibberellin A17 13-acetate. It is also a metabolite produced from Steviol acetate by Gibberella fujikuroi. []
Relevance: The production of Gibberellin A20 13-acetate, alongside Gibberellin A17 13-acetate, reinforces the idea that Steviol acetate can be metabolized and incorporated into the gibberellin biosynthetic pathway by the fungus. []
[3H]Gibberellin A20
Compound Description: [3H]Gibberellin A20 is a radiolabeled form of Gibberellin A20, which is used to track the metabolic fate of Steviol acetate. It is produced by feeding [3H]Steviol acetate to Gibberella fujikuroi cultures. []
Relevance: The successful incorporation of the radiolabel from [3H]Steviol acetate into [3H]Gibberellin A20 confirms that Steviol acetate serves as a precursor in the fungal gibberellin biosynthetic pathway. []
Steviol methyl ester
Compound Description: Steviol methyl ester is a derivative of Steviol where the carboxyl group at the C-19 position is esterified with methanol. []
Relevance: Although not directly produced from Steviol acetate, the metabolism of Steviol methyl ester by Gibberella fujikuroi is studied alongside Steviol acetate to understand the substrate specificity of the fungal enzymes. Both compounds share the core Steviol structure and differ only in the C-19 substituent. []
Source
Steviol acetate originates from the hydrolysis of steviol glycosides found in the Stevia rebaudiana plant. The leaves of this plant contain several glycosides, including stevioside and rebaudioside A, which can be enzymatically or chemically converted into steviol and subsequently into steviol acetate through acetylation processes.
Classification
Steviol acetate can be classified under several categories:
Chemical Class: It is categorized as an ester, specifically an acetate ester.
Natural Product: As a derivative of steviol, it falls under natural products derived from plant sources.
Food Additive: Recognized for its sweetening properties, it is used as a food additive in various products.
Synthesis Analysis
Methods
The synthesis of steviol acetate typically involves the acetylation of steviol. This process can be accomplished using various methods:
Direct Acetylation: Steviol is reacted with acetic anhydride or acetyl chloride in the presence of a base catalyst. The reaction generally proceeds under reflux conditions to ensure complete conversion.
Enzymatic Acetylation: Enzymes such as acetyltransferases can also be employed to selectively acetylate hydroxyl groups on steviol, resulting in steviol acetate with potentially higher specificity and milder reaction conditions.
Technical Details
Reagents: Common reagents include acetic anhydride, acetyl chloride, and a suitable base such as pyridine or sodium bicarbonate.
Conditions: The reaction is often conducted at elevated temperatures (around 60-80 °C) for several hours to optimize yield.
Purification: Post-synthesis, steviol acetate can be purified using techniques such as recrystallization or chromatography.
Molecular Structure Analysis
Structure
The molecular formula of steviol acetate is C22H30O5. Its structure consists of a steviol backbone with an acetyl group attached to one of its hydroxyl functionalities.
Data
Molecular Weight: Approximately 390.48 g/mol
Structural Features: The presence of multiple hydroxyl groups and an ester functional group contributes to its solubility and reactivity.
Chemical Reactions Analysis
Reactions
Steviol acetate can undergo various chemical reactions:
Hydrolysis: In the presence of water and acid or base, steviol acetate can revert to steviol and acetic acid.
Transesterification: It can react with alcohols to form different esters.
Oxidation: Under certain conditions, the hydroxyl groups may be oxidized to carbonyls.
Technical Details
Hydrolysis typically requires mild acidic or basic conditions for optimal conversion rates.
The transesterification process often requires catalysts such as sodium methoxide or sulfuric acid.
Mechanism of Action
Process
The mechanism by which steviol acetate exerts its sweetening effect involves interaction with taste receptors on the tongue:
Binding: Steviol acetate binds to sweet taste receptors (T1R2/T1R3) present on taste bud cells.
Signal Transduction: This binding triggers a cascade of intracellular signals that result in the perception of sweetness.
Data
Research indicates that compounds like steviol acetate can activate these receptors at concentrations significantly lower than sucrose, contributing to their use as low-calorie sweeteners.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically a white crystalline solid.
Melting Point: Approximately 100 °C.
Solubility: Soluble in organic solvents such as ethanol and slightly soluble in water.
Chemical Properties
Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl carbon in the acetate group.
Applications
Scientific Uses
Steviol acetate has several applications across different fields:
Food Industry: Used as a natural sweetener in beverages, desserts, and dietary products due to its low-calorie content.
Pharmaceuticals: Investigated for potential therapeutic effects, including anti-inflammatory properties.
Research: Utilized in studies related to taste perception and metabolic pathways involving glycosides.
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